molecular formula C11H12O3 B1587950 2-(4-Methylphenyl)-2-oxoethyl acetate CAS No. 65143-37-5

2-(4-Methylphenyl)-2-oxoethyl acetate

Cat. No. B1587950
Key on ui cas rn: 65143-37-5
M. Wt: 192.21 g/mol
InChI Key: GMGKFZCRKFZPMC-UHFFFAOYSA-N
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Patent
US04054719

Procedure details

Following the procedure of Example 1, 5 grams of 4-methylphenacyl bromide reacted with 5 grams of acetic acid to obtain 4-methylphenacyl acetate, m.p. 85°-85° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.[C:12]([OH:15])(=[O:14])[CH3:13]>>[C:12]([O:15][CH2:7][C:6]([C:5]1[CH:10]=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:9])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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